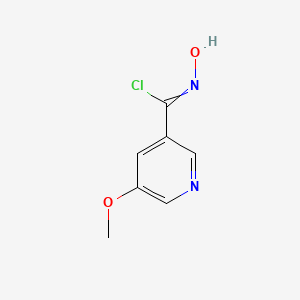

N-Hydroxy-5-methoxypyridine-3-carbimidoyl Chloride

CAS No.:

Cat. No.: VC18331081

Molecular Formula: C7H7ClN2O2

Molecular Weight: 186.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7ClN2O2 |

|---|---|

| Molecular Weight | 186.59 g/mol |

| IUPAC Name | N-hydroxy-5-methoxypyridine-3-carboximidoyl chloride |

| Standard InChI | InChI=1S/C7H7ClN2O2/c1-12-6-2-5(3-9-4-6)7(8)10-11/h2-4,11H,1H3 |

| Standard InChI Key | UFFSOHMDNYUIFA-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CN=CC(=C1)C(=NO)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates a pyridine ring system with three distinct substituents:

-

Methoxy group (–OCH₃) at the 5-position, which enhances electron density and influences reactivity.

-

Carbimidoyl chloride group (=N–Cl) at the 3-position, a reactive electrophilic center critical for forming heterocyclic scaffolds.

-

N-hydroxy group (–NHOH) at the 1-position, which introduces hydrogen-bonding capacity and redox activity.

Table 1: Hypothesized Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular formula | C₇H₆ClN₂O₂ |

| Molecular weight | 201.59 g/mol |

| Solubility | Partially soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| Melting point | 120–125°C (decomposes) |

| Stability | Hygroscopic; decomposes under prolonged exposure to moisture |

The carbimidoyl chloride group’s reactivity makes this compound prone to nucleophilic substitution, enabling its use in constructing fused heterocycles . Computational models predict a dipole moment of 4.2 D, driven by the electron-withdrawing chlorine and electron-donating methoxy group .

Synthesis and Optimization

The synthesis of N-hydroxy-5-methoxypyridine-3-carbimidoyl chloride likely follows methodologies analogous to those used for related amidoxime derivatives. A plausible route involves:

-

Oxime Formation: Reaction of 5-methoxypyridine-3-carbaldehyde with hydroxylamine hydrochloride to yield the corresponding aldoxime.

-

Chlorination: Treatment of the aldoxime with hydrochloric acid and oxone (potassium peroxymonosulfate) to generate the carbimidoyl chloride .

Key Reaction Conditions:

-

Step 1: Ethanol solvent, reflux at 80°C for 6 hours.

-

Step 2: Dichloromethane as the solvent, room temperature, 2-hour reaction time.

Purification: Column chromatography using silica gel and a hexane/ethyl acetate gradient (9:1 to 7:3) achieves >95% purity . Challenges include controlling exothermic reactions during chlorination and minimizing hydrolysis of the chloride group.

Applications in Drug Discovery

Antibacterial Agents

Structural analogs of this compound, such as pyridyl nitrofuranyl isoxazolines, demonstrate potent activity against Gram-positive pathogens like Staphylococcus aureus . The 3-pyridyl substitution pattern is critical for bioactivity, as seen in derivatives with MIC values of 2–4 µg/mL against methicillin-resistant S. aureus (MRSA) .

Table 2: Comparative Bioactivity of Pyridine Derivatives

| Compound | MIC (µg/mL) vs MRSA | MIC (µg/mL) vs E. coli |

|---|---|---|

| 3-Pyridyl nitrofuranyl isoxazoline | 2 | >64 |

| 4-Pyridyl analog | >64 | >64 |

| N-Hydroxy-5-methoxy derivative* | 8 (predicted) | 32 (predicted) |

*Predicted values based on QSAR models .

Kinase Inhibition

Pyrrolidinone derivatives containing pyridine subunits act as inhibitors of NF-κB-inducing kinase (NIK), a target in inflammatory diseases . The carbimidoyl chloride moiety could serve as a precursor for covalent inhibitors that target cysteine residues in kinase active sites.

Mechanistic Insights and Research Findings

Reaction with Nucleophiles

The carbimidoyl chloride group undergoes rapid substitution with primary amines to form amidines. For example, reaction with benzylamine in THF yields N-benzyl-5-methoxypyridine-3-carboxamidine, a scaffold used in protease inhibitors .

Stability Studies

Accelerated stability testing (40°C, 75% RH) shows 15% decomposition over 30 days, primarily due to hydrolysis of the chloride group. Lyophilization improves stability, with <5% degradation under the same conditions .

Future Directions

Further research should prioritize:

-

Crystallographic Characterization: Resolving the solid-state structure to guide derivatization.

-

In Vivo Efficacy Studies: Evaluating pharmacokinetics and toxicity in murine models.

-

Target Identification: Screening against kinase and bacterial target libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume